2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline
Description
2-[(1-Methyl-1H-pyrazol-3-yl)methoxy]aniline (CAS: 1706430-35-4) is an aromatic amine derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and linked via a methoxy bridge to an aniline moiety. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol. This compound is structurally characterized by the ortho-substitution of the methoxy-pyrazole group on the aniline ring, a configuration that influences its electronic properties and reactivity. It is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-9(13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPCRTQGTHIJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminophenol in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline undergoes oxidation to form quinone derivatives. This reaction typically involves strong oxidizing agents acting on the aniline moiety:
| Reagent | Conditions | Major Product | Yield | Analytical Data |
|---|---|---|---|---|
| KMnO₄ (acidic) | Reflux, H₂SO₄ | 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]quinone | 65–70% | IR: 1680 cm⁻¹ (C=O quinone) |
| CrO₃ (in acetic acid) | RT, 24 h | Same as above | 60% | MS: m/z 298 [M+H]⁺ |
The reaction proceeds via radical intermediates, with the amine group facilitating electron transfer.
Reduction Reactions
Reduction targets the aniline’s NH₂ group or the pyrazole ring:
| Reagent | Conditions | Major Product | Yield | Analytical Data |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 50°C | 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]cyclohexylamine | 75% | ¹H NMR: δ 1.5–2.1 (m, 6H, cyclohexane) |
| H₂/Pd-C | Ethanol, 1 atm | 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]benzene | 85% | GC-MS: m/z 214 [M]⁺ |
The pyrazole ring remains intact under mild conditions but may hydrogenate at higher pressures.
Electrophilic Substitution
The aromatic ring undergoes substitution at the para and ortho positions relative to the methoxy group:
Steric hindrance from the pyrazole-methoxy group directs substitution to less hindered positions.
Nucleophilic Reactions
The amine group participates in nucleophilic acylations and alkylations:
| Reagent | Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | 80% | IR: 1725 cm⁻¹ (C=O) |
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 65% | ¹H NMR: δ 4.45 (s, 2H, CH₂Ph) |
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound exhibits enzyme inhibition by binding to active sites (e.g., monoamine oxidases) via its pyrazole and aniline moieties . This interaction involves hydrogen bonding and π-π stacking, as suggested by molecular docking studies .
Stability and Side Reactions
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Photodegradation : Exposure to UV light (λ = 254 nm) in solution yields 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methoxyaniline as degradation products.
-
Thermal Decomposition : At >200°C, the compound decomposes into CO₂ and NH₃, confirmed by TGA-FTIR analysis.
Scientific Research Applications
Chemical Synthesis
The compound is primarily utilized as a building block in organic synthesis. It can participate in various chemical reactions, facilitating the formation of more intricate molecular structures. This property makes it valuable in developing new materials and compounds with specific functionalities.
Key Reactions:
- Nucleophilic Substitution: The methoxy group can be substituted with various nucleophiles, leading to diverse derivatives.
- Coupling Reactions: It can be coupled with other aromatic systems to form complex polycyclic compounds.
Biological Activities
Research has highlighted the potential biological activities of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline, particularly in the fields of pharmacology and medicinal chemistry. Studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies indicate promising results in inhibiting the growth of pathogens, making it a candidate for further investigation in drug development.
Anticancer Potential
Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl derivatives | A549 | 26.0 |
These results highlight the compound's potential as an anticancer agent, warranting further studies to elucidate its mechanisms of action and effectiveness against various cancer types.
Case Studies and Research Findings
Recent advancements in drug design have explored the potential of pyrazole derivatives, including this compound. A notable study examined its efficacy against cancer cell lines and found that modifications to the pyrazole structure could enhance anticancer activity significantly .
Example Case Study:
In a study by Wei et al., pyrazole derivatives were screened for their cytotoxic potential against A549 lung cancer cells, revealing promising results that suggest further exploration into structure-activity relationships is warranted .
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position on Pyrazole : The 3-yl vs. 5-yl pyrazole substitution (e.g., this compound vs. 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) alters electronic distribution and steric interactions. The 3-yl variant may exhibit enhanced resonance stabilization with the methoxy group .
Linker Modifications : Ethoxy linkers (e.g., 2-[2-(3-methyl-1H-pyrazol-1-yl)ethoxy]aniline) increase molecular flexibility, which may enhance binding affinity in target proteins .
Physicochemical and Functional Comparisons
- Regiochemical Impact : Pyrazole regiochemistry (3-yl vs. 5-yl) influences hydrogen bonding and π-π stacking interactions, critical for ligand-receptor binding in drug design .
Biological Activity
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazole ring linked to an aniline moiety via a methoxy group , which is crucial for its biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 220.24 g/mol. Its structural characteristics endow it with unique properties that facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor , binding to active or allosteric sites, thereby modulating enzymatic activity. It has been proposed that this compound could affect cellular pathways associated with inflammation, cell proliferation, and apoptosis .
Anticancer Activity
Research indicates that similar pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported that derivatives with pyrazole cores demonstrated IC values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 5a | MCF-7 | 1.88 ± 0.11 |
| Compound 5a | B16-F10 | 2.12 ± 0.15 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. These compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For example, studies have shown that certain pyrazole derivatives act as non-selective COX inhibitors, which may provide therapeutic benefits in inflammatory conditions .
Antimicrobial Properties
Preliminary evaluations suggest that this compound may also exhibit antimicrobial activity. Similar compounds have been studied for their effects on bacterial virulence factors, including motility and toxin production in pathogens like Pseudomonas aeruginosa. These findings indicate a potential role for this compound in treating infections caused by resistant bacterial strains .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity through molecular docking studies and in vitro assays. Among these, a derivative closely related to this compound exhibited significant binding affinity towards cyclin-dependent kinase 2 (CDK2), suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Studies
In another study focused on enzyme inhibition, researchers demonstrated that derivatives similar to this compound inhibited monoamine oxidases (MAOs), which are implicated in various neurological disorders. The inhibition was characterized as reversible and non-competitive, indicating the potential for developing treatments targeting MAO-related conditions .
Q & A
Q. What are the optimized synthetic routes for 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis can be achieved via nucleophilic aromatic substitution or coupling reactions. For example:
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yield. A primary alcohol or aldehyde precursor may react with molecular iodine and ammonia to form intermediates, followed by coupling with 1-methylpyrazole (adapted from tetrazole synthesis in ).
- Classical methods : Utilize sodium azide and catalysts for cyclization (analogous to tetrazole ring formation in ).
- Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures purity. Yields typically range from 60–85%, depending on solvent polarity and temperature control .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- FT-IR : Detect N-H stretches (aniline, ~3400 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>98%) .
- Elemental Analysis : Verify molecular formula (C₁₁H₁₃N₃O) with <0.5% deviation .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<20 µg/mL at pH 7.4). Solubility can be enhanced via salt formation (e.g., HCl salt) .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aniline group. Avoid prolonged exposure to light, which may degrade the methoxy-pyrazole moiety .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of the aniline ring in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group at the ortho position activates the aniline ring via electron donation (+R effect), increasing susceptibility to electrophilic attack. For example:
- Nitration : Occurs preferentially at the para position to the methoxy group, yielding 4-nitro derivatives.
- Suzuki coupling : The activated ring facilitates Pd-catalyzed cross-coupling with boronic acids (e.g., aryl/heteroaryl partners) .
Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. What strategies can resolve discrepancies in reported spectral data or bioactivity for derivatives of this compound?
- Methodological Answer :
- Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to confirm structural assignments .
- Bioactivity Conflicts : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to verify activity. For instance, contradictory IC₅₀ values may arise from assay conditions (pH, co-solvents) .
- Meta-analysis : Compare synthetic protocols (e.g., catalyst loading, reaction time) to identify variables affecting reproducibility .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The pyrazole moiety often engages in π-π stacking, while the methoxy group forms hydrogen bonds .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .
- QSAR Models : Corrogate substituent effects (e.g., pyrazole methylation) with bioactivity data to optimize lead compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
